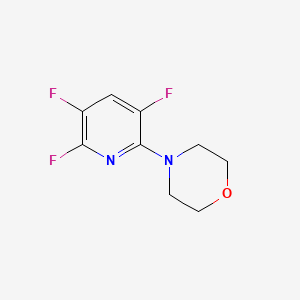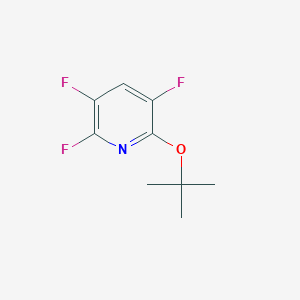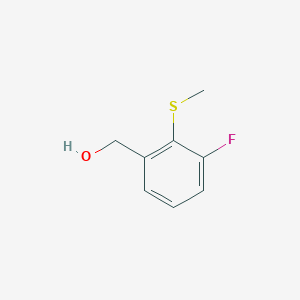
2,6-Dimethylphenylfluoroformate
Übersicht
Beschreibung
2,6-Dimethylphenylfluoroformate (2,6-DMPF) is an organofluorine compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is known for its unique reactivity and selectivity. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In
Wirkmechanismus
2,6-Dimethylphenylfluoroformate is an organofluorine compound that is known for its unique reactivity and selectivity. It reacts with a variety of organic compounds, including alcohols, amines, thiols, and carboxylic acids, to produce a variety of products. It can also be used to activate nucleophilic fluorinating agents, such as tetrafluoroborate and hexafluorophosphate, to produce fluorinated compounds.
Biochemische Und Physiologische Effekte
2,6-Dimethylphenylfluoroformate is used in a variety of biochemical and physiological studies. It is used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. It is also used in the study of cellular metabolism, as it is known to affect the activity of certain metabolic pathways. Additionally, it is used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethylphenylfluoroformate is a useful reagent for laboratory experiments, as it is known to be reactive and selective in its reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,6-Dimethylphenylfluoroformate is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be handled in a well-ventilated area. Additionally, it should not be exposed to light or heat, as it may decompose.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2,6-Dimethylphenylfluoroformate in scientific research. One potential future direction is the use of 2,6-Dimethylphenylfluoroformate in the synthesis of fluorinated polymers, as it is known to be reactive and selective in its reactions. Additionally, it could be used in the synthesis of fluorinated surfactants, as it is known to be a useful reagent for the synthesis of fluorinated compounds. Finally, it could be used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethylphenylfluoroformate is used as a reagent in organic synthesis, as it is known to be reactive and selective in its reactions. It is used as a catalyst in the synthesis of nitriles, amides, and other compounds, and is also used in the synthesis of fluoroalkyl derivatives. It is also used in the synthesis of fluorinated building blocks, such as fluoroalkenes and fluoroalkynes. Additionally, it is used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants.
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenylfluoroformate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![Cycloheptyl-[4-(5-methyl-4H-[1,2,4]triazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317703.png)
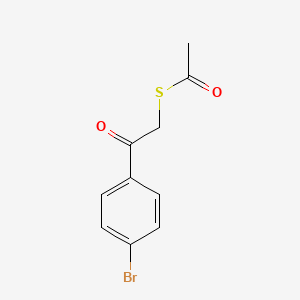
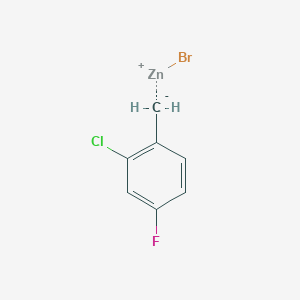

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
